molecular formula C9H6Cl2F2O3 B1409984 Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate CAS No. 1804516-29-7

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate

Cat. No.: B1409984
CAS No.: 1804516-29-7
M. Wt: 271.04 g/mol
InChI Key: DLNBPQHTXVGZGQ-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate: is an organic compound with the molecular formula C9H6Cl2F2O3 It is a derivative of benzoic acid, featuring two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate typically involves the esterification of 2,3-dichloro-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms in Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products include amides, thioethers, and other substituted derivatives.

    Oxidation: Products include carboxylic acids and other oxidized forms.

    Reduction: Products include alcohols and other reduced forms.

Scientific Research Applications

Chemistry: Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It can serve as a model compound to investigate the interactions of halogenated aromatic compounds with enzymes and other biomolecules.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. The presence of chlorine and fluorine atoms can enhance the bioactivity and stability of drug molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

    Methyl 2,3-dichlorobenzoate: Lacks the difluoromethoxy group, resulting in different chemical properties and applications.

    Methyl 4-(difluoromethoxy)benzoate: Lacks the chlorine atoms, leading to variations in reactivity and biological activity.

    Methyl 2,3-difluorobenzoate: Contains fluorine atoms instead of chlorine, resulting in different chemical behavior and applications.

Uniqueness: Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens in the same molecule allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2,3-dichloro-4-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-3-5(16-9(12)13)7(11)6(4)10/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNBPQHTXVGZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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